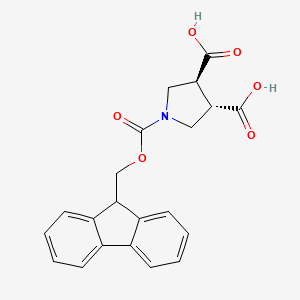
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid, commonly referred to as Fmoc-Pyr-(D)-Phe (FPP), is a molecule used in scientific research for various applications. It is a derivative of pyrrolidine-3,4-dicarboxylic acid, which is a non-proteinogenic amino acid. FPP is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group of the amino acid.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves the protection of the amino group of amino acids during the synthesis of peptides. The Fmoc group is removed using a basic solution, such as piperidine, to expose the amino group for further synthesis. (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid also modifies the surface of proteins, which can alter their interactions with other proteins.
Biochemical and Physiological Effects:
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid does not have any known biochemical or physiological effects, as it is not used in vivo. However, it is widely used in the synthesis of peptides, which can have various biochemical and physiological effects depending on the peptide synthesized.
Advantages and Limitations for Lab Experiments
The advantages of using (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid in lab experiments include its ability to protect the amino group of amino acids during the synthesis of peptides, which can result in higher yields and purities of synthesized peptides. (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is also widely available and relatively inexpensive. The limitations of using (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid include its potential to cause side reactions during the synthesis process, which can result in the formation of unwanted byproducts.
Future Directions
For (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid include the development of new protecting groups for amino acids and the synthesis of new peptides for various applications, such as drug development and protein engineering. (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid can also be used in the study of protein-protein interactions to gain a better understanding of the mechanisms underlying various biological processes. Additionally, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid can be used in the development of new materials, such as hydrogels, for various applications.
Synthesis Methods
The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves the protection of the amino group of pyrrolidine-3,4-dicarboxylic acid with Fmoc group. The reaction is carried out in the presence of a base, such as diisopropylethylamine (DIPEA), and a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC). The Fmoc group is then removed using a basic solution, such as piperidine, to obtain (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid.
Scientific Research Applications
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is widely used in solid-phase peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of various peptides, such as neuropeptides, due to its ability to protect the amino group during the synthesis process. (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is also used in the study of protein-protein interactions, as it can be used to modify the surface of proteins to study their interactions with other proteins.
properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCXNOCUYEXSK-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132353778 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

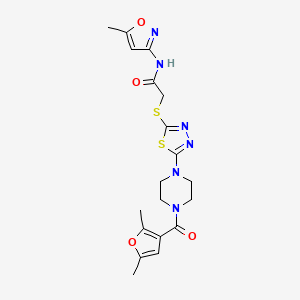
![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)
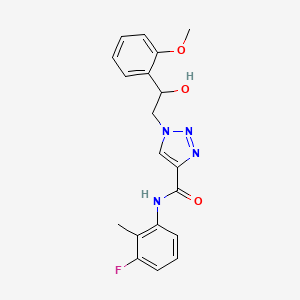

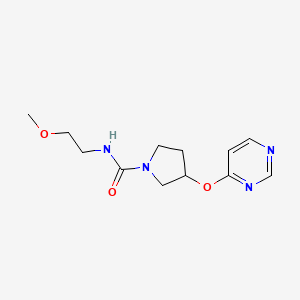
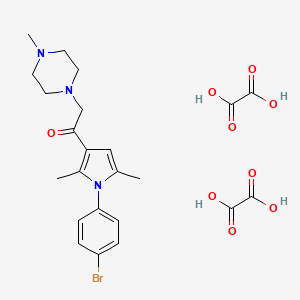
![N1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dioxalate](/img/structure/B2554632.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2554636.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)
![ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2554640.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)